molecular formula C24H29N7O2 B10961989 1-butyl-3,6-dimethyl-N-[7-(piperidin-1-yl)-2,1,3-benzoxadiazol-4-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-butyl-3,6-dimethyl-N-[7-(piperidin-1-yl)-2,1,3-benzoxadiazol-4-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10961989
M. Wt: 447.5 g/mol
InChI Key: SYKJOGQVQLFJDG-UHFFFAOYSA-N
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Description

1-BUTYL-3,6-DIMETHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrazolo[3,4-b]pyridine core

Preparation Methods

The synthesis of 1-BUTYL-3,6-DIMETHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The process may include:

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-BUTYL-3,6-DIMETHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

1-BUTYL-3,6-DIMETHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-BUTYL-3,6-DIMETHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction.

Comparison with Similar Compounds

Similar compounds to 1-BUTYL-3,6-DIMETHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include other pyrazolo[3,4-b]pyridine derivatives. These compounds share the core structure but differ in their substituents, which can significantly impact their properties and applications. The uniqueness of 1-BUTYL-3,6-DIMETHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H29N7O2

Molecular Weight

447.5 g/mol

IUPAC Name

1-butyl-3,6-dimethyl-N-(4-piperidin-1-yl-2,1,3-benzoxadiazol-7-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H29N7O2/c1-4-5-13-31-23-20(16(3)27-31)17(14-15(2)25-23)24(32)26-18-9-10-19(22-21(18)28-33-29-22)30-11-7-6-8-12-30/h9-10,14H,4-8,11-13H2,1-3H3,(H,26,32)

InChI Key

SYKJOGQVQLFJDG-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NC3=CC=C(C4=NON=C34)N5CCCCC5)C

Origin of Product

United States

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